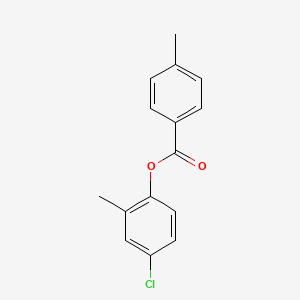

4-chloro-2-methylphenyl 4-methylbenzoate

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-chloro-2-methylphenyl 4-methylbenzoate involves reacting specific precursors under controlled conditions. For instance, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate is synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using potassium or sodium carbonate in DMF medium at room temperature (C. S. Chidan Kumar et al., 2014). Another related compound, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, is synthesized through a two-step process and has been evaluated for its molluscicidal effect (Duan et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed using various spectroscopic methods and X-ray crystallography. For example, the structure of 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate was elucidated using IR and single-crystal X-ray diffraction studies, revealing specific vibrational wavenumbers and geometrical parameters (C. S. Chidan Kumar et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming the basis for synthesizing heterocyclic scaffolds and other complex molecules. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a multireactive building block for the synthesis of diverse nitrogenous heterocycles (Soňa Křupková et al., 2013).

Physical Properties Analysis

The physical properties, such as crystal structure and phase behavior, have been thoroughly studied. The crystal structure of 4-chlorophenyl 4-methylbenzoate, for example, shows a specific dihedral angle between benzene rings, influencing its solid-state packing and physical properties (B. Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. NBO analysis, HOMO and LUMO analysis, and first hyperpolarizability studies provide insights into the charge transfer, stability, and electronic properties of these molecules (C. S. Chidan Kumar et al., 2014).

Scientific Research Applications

1. Molecular Structure Analysis

The molecular structure of 4-Chloro-2-Methylphenyl 4-Methylbenzoate (4CP4MBA) has been analyzed in comparison with similar compounds like 4-methylphenyl 4-chlorobenzoate and 4-methylphenyl 4-methylbenzoate. Studies reveal the dihedral angles between benzene rings in these compounds and their crystal structures, indicating potential applications in molecular engineering and material science (Gowda et al., 2008).

2. Solubility and Partition Coefficients

Research includes examining the solubility of various compounds, including 4-chloro-2-methylphenyl 4-methylbenzoate, in different solvents. This data is essential for understanding the compound's behavior in various environments and can be pivotal in pharmaceutical and chemical manufacturing processes (Hart et al., 2015).

3. Synthesis and Derivative Studies

Studies have been conducted on synthesizing derivatives of related compounds, which can offer insights into developing new materials or drugs. For instance, the synthesis of pyrazole imines and azetidinone compounds, which may include derivatives of 4-chloro-2-methylphenyl 4-methylbenzoate, suggests potential applications in medicinal chemistry (Mistry & Desai, 2005).

properties

IUPAC Name |

(4-chloro-2-methylphenyl) 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-10-3-5-12(6-4-10)15(17)18-14-8-7-13(16)9-11(14)2/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITGFCUWJOGQGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10976888 | |

| Record name | 4-Chloro-2-methylphenyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methylphenyl 4-methylbenzoate | |

CAS RN |

6136-30-7 | |

| Record name | 4-Chloro-2-methylphenyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(5-methyl-2-furyl)methylene]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5560247.png)

![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5560267.png)

![1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B5560273.png)

![1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5560292.png)

![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)

![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)

![methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5560318.png)

![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)